molecular formula C18H20ClNO3 B330773 {5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone

Cat. No.: B330773
M. Wt: 333.8 g/mol
InChI Key: KFAGUWAWGZOSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone is a complex organic compound with a unique structure that includes a chlorophenoxy group, a furoyl group, and a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a furoyl chloride derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of {5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-[(2-Chlorophenoxy)methyl]-2-furoyl}azepane
  • 1-{5-[(2-Chlorophenoxy)methyl]-2-furoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H20ClNO3/c1-13-5-4-10-20(11-13)18(21)17-9-8-14(23-17)12-22-16-7-3-2-6-15(16)19/h2-3,6-9,13H,4-5,10-12H2,1H3

InChI Key

KFAGUWAWGZOSNX-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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